REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][OH:7].F[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[N:10]=1>CN(C=O)C>[F:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([O:7][CH2:6][CH2:5][O:4][CH3:3])[N:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.87 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC=C1)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 30 min of stirring at 0° C. the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a saturated aqueous solution of NaHCO3
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (40 g column, 0-5% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC=C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.98 mmol | |
AMOUNT: MASS | 3.0769 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |